![molecular formula C21H29N3O2S B2767810 1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1234893-87-8](/img/structure/B2767810.png)
1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
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Description
1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MPPI and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Directed Lithiation and Chemical Synthesis
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown that these compounds can be doubly lithiated on the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products. This process demonstrates the utility of such urea derivatives in synthetic chemistry for the creation of various chemical entities, highlighting their potential in the synthesis of complex organic molecules (Smith et al., 2013).
Crystal Structure Analysis
The crystal structure of metobromuron, a phenylurea herbicide, provides insights into the molecular arrangement and interactions of urea derivatives. Understanding the crystal structure aids in the design and development of new compounds with improved efficacy and specificity for their intended applications (Kang et al., 2015).
Green Chemistry and Enzymatic Reactions
The enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF, showcases the application of urea derivatives in promoting environmentally friendly chemical reactions. This approach not only provides a sustainable alternative to traditional solvents but also highlights the role of these compounds in facilitating biocatalyzed processes (Simeó et al., 2009).
Anticancer Research
The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines. These findings suggest the potential of urea derivatives in the development of new anticancer agents, particularly as BRAF inhibitors for further research (Feng et al., 2020).
Corrosion Inhibition
The investigation of urea-derived Mannich bases on a mild steel surface in HCl has revealed their effectiveness as corrosion inhibitors. This application is crucial in the field of materials science, where preventing corrosion can significantly extend the life and maintain the integrity of metal structures (Jeeva et al., 2015).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-26-20-4-2-17(3-5-20)6-10-22-21(25)23-14-18-7-11-24(12-8-18)15-19-9-13-27-16-19/h2-5,9,13,16,18H,6-8,10-12,14-15H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSDELZFDAWMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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